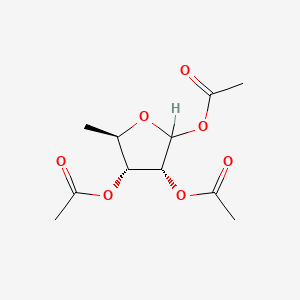
7-Bromo-3-methyl-1H-indole
Vue d'ensemble
Description
7-Bromo-3-methyl-1H-indole is a chemical compound with the linear formula C9H8BrN . It has a molecular weight of 210.075 .
Synthesis Analysis
The synthesis of indole derivatives, including 7-Bromo-3-methyl-1H-indole, has been a topic of interest in recent years . The Fischer indole synthesis and the one-pot, three-component Fischer indolisation–N-alkylation sequence are two methods that have been used for the synthesis of indole derivatives .Molecular Structure Analysis
The molecular structure of 7-Bromo-3-methyl-1H-indole consists of a bromine atom attached to the 7th position of the indole ring and a methyl group attached to the 3rd position .Chemical Reactions Analysis
Indole derivatives, including 7-Bromo-3-methyl-1H-indole, have been found to undergo various chemical reactions . For instance, the reaction of compound 384 with H2O under acidic reaction conditions afforded 7-bromo-4-(hydroxymethyl)-2-methylindole (385) in very good yields .Physical And Chemical Properties Analysis
7-Bromo-3-methyl-1H-indole has a molecular weight of 210.07 g/mol, a hydrogen bond donor count of 1, a rotatable bond count of 0, and a topological polar surface area of 15.8 Ų . Its exact mass and monoisotopic mass are both 208.98401 g/mol .Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives, including 7-Bromo-3-methyl-1H-indole, have shown potential in the treatment of cancer . They have been found to be biologically active against cancer cells . The application of indole derivatives for the treatment of cancer has attracted increasing attention in recent years .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . They can be used in the development of new antimicrobial agents, providing a potential solution to the growing problem of antibiotic resistance .
Anti-Inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . This makes them useful in the treatment of various inflammatory disorders .
Antiviral Activity
Indole derivatives have shown antiviral activity . They can be used in the development of new antiviral drugs, particularly important in the current global context .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . Antioxidants are crucial in protecting the body from damage by free radicals .
Treatment of Other Disorders
Indole derivatives have been used in the treatment of various other disorders in the human body . This includes anti-HIV, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and are important types of molecules and natural products .
Drug Development
The indole scaffold has been found in many important synthetic drug molecules . This gives a valuable idea for treatment and binds with high affinity to multiple receptors, helpful in developing new useful derivatives .
Mécanisme D'action
Target of Action
7-Bromo-3-methyl-1H-indole, like many indole derivatives, is known to interact with a variety of targets. These receptors are often involved in key biological processes, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in significant changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected would depend on the targets of the compound and the nature of its interactions with these targets.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that the compound could have significant effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence the action of the compound .
Safety and Hazards
Orientations Futures
Indoles, including 7-Bromo-3-methyl-1H-indole, are significant heterocyclic systems in natural products and drugs . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the construction of indoles as a moiety in selected alkaloids are potential future directions .
Propriétés
IUPAC Name |
7-bromo-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHOFIYUZHKOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-methyl-1H-indole | |
CAS RN |
853355-96-1 | |
| Record name | 7-BROMO-3-METHYL-1H-INDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

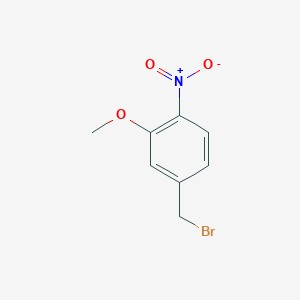

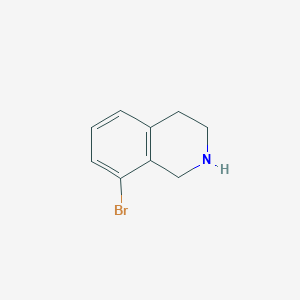
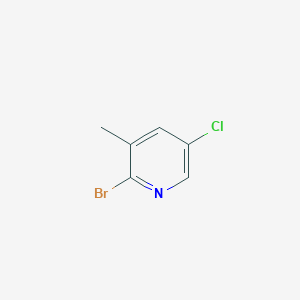



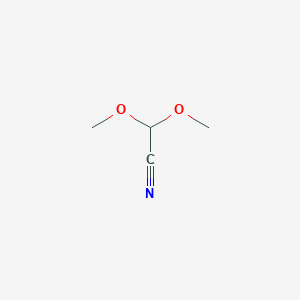
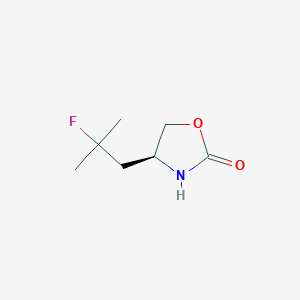
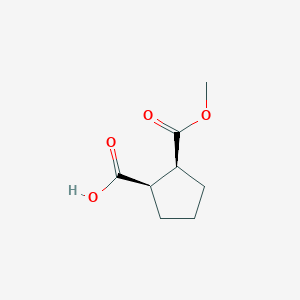

![Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride](/img/structure/B1338667.png)
